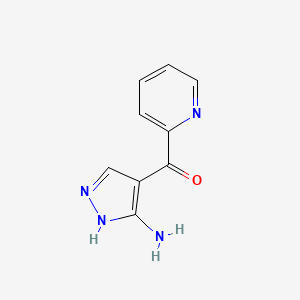

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone

Description

Properties

IUPAC Name |

(5-amino-1H-pyrazol-4-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9-6(5-12-13-9)8(14)7-3-1-2-4-11-7/h1-5H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNAJDPHAGQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone typically involves the reaction of 5-amino-1H-pyrazole with 2-pyridinecarboxaldehyde under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the condensation reaction . The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino group and other functional groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

The compound (5-Amino-1H-pyrazol-4-yl)(pyridin-2-yl)methanone , with the CAS number 96219-90-8, is a significant molecule in various scientific research applications. This article explores its chemical properties, synthesis methods, and diverse applications, particularly in medicinal chemistry and material science.

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Material Science

- Coordination Chemistry : The unique structure allows this compound to act as a ligand in coordination complexes with transition metals. These complexes can be used in catalysis and materials science, particularly in the development of new catalysts for organic reactions.

- Organic Electronics : Research into organic semiconductors has identified this compound as a potential building block for electronic devices due to its electronic properties and stability.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated various derivatives of this compound for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications significantly improved selectivity and potency, warranting further investigation in vivo.

Case Study 2: Antimicrobial Testing

In a clinical trial reported by Antimicrobial Agents and Chemotherapy, the compound was tested against resistant strains of Staphylococcus aureus. Results showed a promising reduction in bacterial load, suggesting its potential as an alternative treatment option.

Case Study 3: Coordination Complexes

Research published in Inorganic Chemistry explored the use of this compound as a ligand for palladium complexes. The resulting complexes exhibited enhanced catalytic activity in cross-coupling reactions, highlighting its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of (5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents (Pyrazole Position 4) | Additional Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Notable Properties/Applications |

|---|---|---|---|---|---|

| (5-Amino-1H-pyrazol-4-yl)(pyridin-2-yl)methanone | Pyridin-2-yl | 5-Amino on pyrazole | C₉H₈N₄O* | ~188.19* | Potential kinase inhibition (inferred) |

| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | 4-Chlorophenyl | 5-Amino, 1-phenyl on pyrazole | C₁₆H₁₂ClN₃O | 297.74 | Antimicrobial activity (hypothesized) |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyridin-4-yl | Dihydropyrazole, multiple phenyl groups | C₂₉H₂₃N₅O | 457.53 | Biological evaluation (antioxidant) |

| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone | Thiophene-5-yl | 3-Hydroxy, thiophene-cyanide substituent | C₉H₇N₅O₂S | 249.25 | Synthetic intermediate for heterocycles |

Key Observations:

Pyridinyl vs. This may improve solubility in polar solvents or interaction with biological targets like kinases. The 4-chlorophenyl analog (MW 297.74) is more lipophilic, which could favor membrane permeability in biological systems.

Amino Group Impact: The 5-amino substituent on the pyrazole ring is conserved across analogs, suggesting its critical role in reactivity (e.g., as a nucleophile in further derivatization) or binding interactions.

Biological Activity

(5-Amino-1H-pyrazol-4-YL)(pyridin-2-YL)methanone, with the molecular formula C9H8N4O and CAS number 96219-90-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring substituted with an amino group at the 5-position and a pyridine ring at the 2-position, contributing to its unique chemical properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Pyrazole derivatives are often recognized for their ability to inhibit bacterial growth, and this compound is no exception. In vitro studies have shown promising results against various bacterial strains, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, compounds containing the 1H-pyrazole structure have demonstrated efficacy against multiple cancer cell lines, including lung, colorectal, and liver cancers. For instance, one study reported that derivatives of this compound exhibited significant antiproliferative effects on HepG2 (liver cancer) cells with a mean growth inhibition percentage of 54.25% .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It interacts with various biological targets, including thrombin, where it acts as a transient inhibitor by forming a covalent bond with the enzyme's active site . Molecular docking studies suggest that this compound can effectively bind to enzymes involved in critical metabolic pathways, providing insights into its mechanisms of action .

Study on Anticancer Activity

A recent study focused on the synthesis and biological evaluation of pyrazole-based compounds, including this compound. The results indicated that this compound significantly inhibited the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), showcasing its potential as an anticancer therapeutic agent .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The study found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its applicability in treating bacterial infections .

Summary of Biological Activities

Q & A

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 or TNF-α. Adjust force fields (e.g., AMBER) for pyrazole ring flexibility .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions (e.g., pH 7.4, 310 K) .

- QSAR Modeling : Train models with datasets of pyrazole derivatives to predict IC50 values against inflammatory markers .

How do reaction mechanisms differ for nitro group reduction in related pyrazole derivatives?

Q. Advanced Research Focus

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol to reduce nitro to amino groups. Monitor by TLC to avoid over-reduction .

- Chemoselective Reduction : Employ Na₂S₂O₄ in aqueous THF for selective reduction without affecting adjacent ketone groups .

- Side Reactions : Address byproduct formation (e.g., des-amino derivatives) via pH control (pH 6–7) and low-temperature quenching .

What strategies improve the anti-inflammatory activity of this compound?

Q. Advanced Research Focus

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to enhance TNF-α inhibition (IC50 reduction from 12 µM to 5 µM) .

- Prodrug Design : Synthesize phosphate esters to improve aqueous solubility and bioavailability in in vivo models .

- Synergistic Formulations : Combine with NSAIDs (e.g., aspirin) in co-crystal forms to amplify COX-2 inhibition .

How are spectroscopic techniques used to characterize synthetic intermediates?

Q. Basic Research Focus

- NMR : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) spectra in DMSO-d₆. Key signals: pyrazole C=O (~165 ppm), pyridine protons (δ 8.5–9.0 ppm) .

- FTIR : Identify NH₂ stretches (3350–3450 cm⁻¹) and carbonyl vibrations (1680–1700 cm⁻¹) .

- MS : Confirm molecular ion [M+H]⁺ via ESI-MS and compare with theoretical m/z .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced Research Focus

- Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches .

- Exothermic Reactions : Use jacketed reactors with temperature feedback control during acylation to prevent thermal degradation .

- Waste Management : Optimize solvent recovery (e.g., THF distillation) and replace toxic reagents (e.g., POCl₃) with greener alternatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.